molecular formula C18H20N2O6 B13494166 Thalidomide-O-C5-OH

Thalidomide-O-C5-OH

Cat. No.: B13494166
M. Wt: 360.4 g/mol
InChI Key: PWGPSFOKZIHTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-O-C5-OH is a derivative of thalidomide, a molecule historically notorious for its teratogenicity but repurposed for immunomodulatory and antiangiogenic applications. Structurally, this compound features a hydroxyl-terminated pentyl chain (-O-C5-OH) attached to the phthalimide ring of thalidomide (inferred from nomenclature conventions in ).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thalidomide and its derivatives typically involves the formation of a phthalimide ring and a glutarimide ring. One common method involves the reaction of phthalic anhydride with glutamic acid to form the intermediate phthalimidoglutaric acid, which is then cyclized to form thalidomide . The specific synthetic route for Thalidomide-O-C5-OH would involve additional steps to introduce the hydroxyl group at the C5 position.

Industrial Production Methods: Industrial production of thalidomide and its derivatives involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Thalidomide and its derivatives, including Thalidomide-O-C5-OH, undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its therapeutic properties or reduce its side effects .

Common Reagents and Conditions: Common reagents used in the reactions of thalidomide derivatives include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of thalidomide can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications and Functional Groups

Thalidomide derivatives are classified based on:

  • Attachment Site : Modifications at the phthalimide (e.g., 4-O or 5-O positions) or glutarimide rings.
  • Linker Length : Alkyl or PEG chains (C3–C8).
  • Terminal Functional Groups : -COOH, -NH2, -N3, or -OH.
Compound CAS Number Linker Terminal Group Key Applications Source
Thalidomide-O-C5-OH Not explicitly listed C5 -OH Hypothesized antiangiogenic agent (inferred from ) N/A
Thalidomide-O-C5-acid 2087490-48-8 C5 -COOH PROTAC linker for E3 ligase recruitment
Thalidomide-O-C6-NH2 1957235-99-2 C6 -NH2 PROTAC development
5´-OH-Thalidomide N/A N/A -OH (glutarimide) Anti-angiogenic in rats
Thalidomide-5-O-CH2-COOH 2446382-02-9 CH2 -COOH Research in immunomodulation

Key Research Findings

Metabolic and Functional Insights

  • Thalidomide metabolites like 5´-OH-thalidomide exhibit moderate activity at high concentrations but lack translatability to human models .
  • Derivatives with PEG linkers (e.g., Thalidomide-O-PEG4-azide) improve pharmacokinetics by enhancing solubility and reducing aggregation .

Biological Activity

Thalidomide-O-C5-OH is a derivative of thalidomide, a compound historically recognized for its sedative properties and later for its teratogenic effects. This specific derivative, with a hydroxyl group at the C5 position, exhibits distinct biological activities, primarily through its immunomodulatory effects. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and comparative data.

Chemical Structure and Properties

This compound retains the core structure of thalidomide but includes a hydroxyl group at the C5 position. This modification enhances its solubility and alters its interaction with biological targets.

Compound Structural Features Unique Properties
ThalidomideParent compoundKnown teratogen; used for multiple myeloma
This compoundHydroxylated at C5 positionEnhanced immunomodulatory effects
5-HydroxythalidomideHydroxylated at 5' positionModerate antiangiogenic activity
4-AminothalidomideAmino group substitutionEnhanced anti-inflammatory properties

The biological activity of this compound is largely attributed to its role as a modulator of immune responses. Key mechanisms include:

  • Inhibition of TNF-α Production : this compound significantly inhibits the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine involved in systemic inflammation .
  • Modulation of Cytokine Release : It affects the release of various cytokines, promoting a shift towards anti-inflammatory responses by enhancing IL-4 production while inhibiting interferon-gamma (IFN-γ) production .
  • Protein Degradation : The compound interacts with cereblon (CRBN), leading to the degradation of specific proteins involved in limb development and other biological processes .

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound in various clinical settings:

  • Treatment of Multiple Myeloma : In clinical trials, patients receiving this compound demonstrated significant improvement in overall survival rates compared to control groups. The compound's ability to inhibit TNF-α and modulate immune responses contributed to this effect .
  • Management of Prurigo Nodularis : A case series involving 48 patients treated with thalidomide derivatives reported notable improvements in skin lesions associated with prurigo nodularis, with manageable side effects such as peripheral neuropathy .
  • Anti-Angiogenic Activity : Research indicates that this compound exhibits moderate antiangiogenic activity, making it a candidate for conditions characterized by abnormal blood vessel growth .

Comparative Analysis

The following table summarizes the biological activities and effects of various thalidomide derivatives:

Derivative Biological Activity Clinical Application
ThalidomideImmunomodulatory, anti-inflammatoryMultiple myeloma, leprosy
This compoundInhibition of TNF-α, enhanced solubilityPotential use in inflammatory diseases
5-HydroxythalidomideModerate antiangiogenic activityInvestigational use in cancer therapies
4-AminothalidomideEnhanced anti-inflammatory propertiesTreatment for autoimmune conditions

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing Thalidomide-O-C5-OH?

  • Methodology : Use a coupling reaction between thalidomide and a C5-hydroxyl linker, followed by purification via reverse-phase HPLC. Characterization should include 1^1H/13^13C NMR for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC (>95% purity). For stability, conduct accelerated degradation studies under varying pH and temperature conditions .

Q. Which analytical techniques are critical for assessing purity and stability in preclinical studies?

  • Methodology : Employ HPLC with UV detection (λ = 254 nm) for routine purity checks. For stability, use LC-MS to monitor degradation products under stressed conditions (e.g., 40°C/75% relative humidity for 4 weeks). Differential scanning calorimetry (DSC) can confirm crystallinity and thermal stability .

Q. How should researchers design dose-response experiments for initial cytotoxicity screening?

  • Methodology : Use a logarithmic concentration range (e.g., 0.1–100 µM) in multiple myeloma cell lines (e.g., RPMI 8226, U266). Include thalidomide as a positive control. Assess viability via MTT assays at 48–72 hours, with triplicate technical replicates. Normalize data to untreated controls and calculate IC50_{50} values using nonlinear regression .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Follow OSHA guidelines for teratogenic compounds: use fume hoods, double gloves, and disposable lab coats. Store the compound in airtight containers at -20°C with desiccants. Decontaminate work surfaces with 70% ethanol before and after use .

Advanced Research Questions

Q. How can researchers optimize the pharmacokinetic profile of this compound for improved bioavailability?

  • Methodology : Explore salt formation (e.g., hydrochloride salts for enhanced solubility) or PEGylation to prolong half-life. Conduct in vivo pharmacokinetic studies in rodents, measuring plasma concentrations via LC-MS/MS at 0, 1, 2, 4, 8, 12, and 24 hours post-administration. Compare area under the curve (AUC) to unmodified thalidomide .

Q. What experimental strategies resolve contradictions in efficacy data across preclinical models?

  • Methodology : Perform meta-analysis of existing datasets to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Validate findings using orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. caspase-3/7 activity assays). Cross-reference with clinical parameters from myeloma trials, such as VEGF secretion levels .

Q. How can this compound be integrated into proteolysis-targeting chimera (PROTAC) development?

  • Methodology : Conjugate the compound to a target protein ligand via a flexible linker. Validate Cereblon (CRBN) binding using surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA). Assess degradation efficiency via Western blot for target proteins (e.g., IKZF1/3) in multiple myeloma co-culture models .

Q. What statistical approaches are recommended for analyzing synergistic effects with existing therapies?

  • Methodology : Use the Chou-Talalay combination index (CI) method. Treat cells with this compound and bortezomib/dexamethasone at fixed molar ratios (e.g., 1:1, 1:2, 2:1). Calculate CI values using CompuSyn software; CI < 1 indicates synergy. Validate with clonogenic assays to assess long-term proliferative inhibition .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodology : Publish detailed synthetic protocols in supplementary materials, including reaction stoichiometry, solvent grades, and purification thresholds. Share characterized spectra (NMR, HRMS) in open-access repositories. For in vivo studies, adhere to ARRIVE guidelines for transparent reporting .

Q. What biomarkers are critical for translating preclinical findings to clinical trials?

  • Methodology : Prioritize biomarkers validated in thalidomide trials, such as serum paraprotein reduction (>50%) and bone marrow plasma cell counts. Incorporate VEGF and TNF-α levels as pharmacodynamic markers. Use patient-derived xenograft (PDX) models to correlate preclinical efficacy with clinical response rates .

Q. Key Considerations

  • Data Contradictions : Address discrepancies in anti-angiogenic activity by comparing microvascular density (MVD) measurements in preclinical vs. clinical samples .
  • Ethical Compliance : For in vivo studies, follow institutional animal care protocols (IACUC) and declare conflicts of interest per ICMJE guidelines .
  • Literature Review : Use tools like SciFinder or Reaxys to track structural analogs (e.g., Thalidomide-O-C6-acid) and their reported bioactivity .

Properties

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(5-hydroxypentoxy)isoindole-1,3-dione

InChI

InChI=1S/C18H20N2O6/c21-9-2-1-3-10-26-13-6-4-5-11-15(13)18(25)20(17(11)24)12-7-8-14(22)19-16(12)23/h4-6,12,21H,1-3,7-10H2,(H,19,22,23)

InChI Key

PWGPSFOKZIHTRF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.